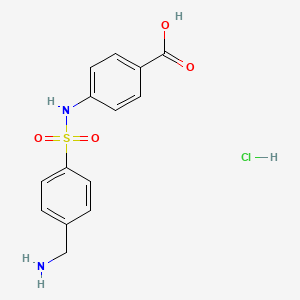

4-(4-(Aminomethyl)phenylsulfonamido)benzoic acid hydrochloride

Description

4-(4-(Aminomethyl)phenylsulfonamido)benzoic acid hydrochloride is a sulfonamide derivative featuring a benzoic acid core substituted with a phenylsulfonamido group and an aminomethyl moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications.

Key structural attributes include:

- Aminomethyl substituent: Provides a reactive site for further derivatization.

- Benzoic acid backbone: Contributes to polarity and crystallinity.

Properties

Molecular Formula |

C14H15ClN2O4S |

|---|---|

Molecular Weight |

342.8 g/mol |

IUPAC Name |

4-[[4-(aminomethyl)phenyl]sulfonylamino]benzoic acid;hydrochloride |

InChI |

InChI=1S/C14H14N2O4S.ClH/c15-9-10-1-7-13(8-2-10)21(19,20)16-12-5-3-11(4-6-12)14(17)18;/h1-8,16H,9,15H2,(H,17,18);1H |

InChI Key |

DBMONWYBQGNNMZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CN)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:: The synthetic route for this compound involves the following steps:

Amination: Start with 4-aminobenzoic acid and react it with formaldehyde (methanal) to introduce the aminomethyl group.

Sulfonation: Sulfonate the resulting intermediate using sulfuric acid or another sulfonating agent.

Acidification: Finally, convert the sulfonated intermediate to the benzoic acid derivative by acidification.

Industrial Production:: Industrial production methods typically involve large-scale synthesis using optimized conditions. These methods ensure high yield and purity.

Chemical Reactions Analysis

Oxidation: The compound can undergo oxidation reactions, converting the sulfonamide group to a sulfone.

Reduction: Reduction of the nitro group (if present) to an amino group is possible.

Substitution: Substitution reactions can occur at the aromatic ring, leading to various derivatives.

Oxidation: Use oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Reduction: Employ reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation.

Substitution: Aromatic substitution reactions often involve Lewis acids or strong bases.

Major Products:: The major products depend on the specific reaction conditions. For example, oxidation may yield the sulfone derivative, while reduction leads to the corresponding amine.

Scientific Research Applications

Medicinal Chemistry

Antifibrinolytic Agent

One of the primary applications of 4-(4-(Aminomethyl)phenylsulfonamido)benzoic acid hydrochloride is as an antifibrinolytic agent. This compound acts by inhibiting fibrinolysis, which is the process that prevents blood clots from dissolving too quickly. It has been utilized in clinical settings to manage conditions where maintaining blood clots is crucial, such as in surgeries or trauma cases .

Synthesis of Antimicrobial Agents

The compound serves as a precursor in the synthesis of various antimicrobial agents. Its structural properties allow it to be modified to create derivatives that exhibit enhanced antibacterial or antifungal activity. For instance, modifications can lead to compounds that effectively target bacterial cell walls or interfere with metabolic pathways in pathogens .

Drug Development

Drug Conjugates

this compound is also explored for its role in drug conjugates. These conjugates can be designed to deliver therapeutic agents directly to targeted cells, thereby improving efficacy and reducing side effects. The sulfonamide group in this compound provides a functional handle for linking to various drug payloads .

Cetrxate and Related Compounds

This compound is significant in the preparation of cetrxate, a medication used for treating stomach ulcers. The synthesis involves the transformation of 4-(aminomethyl)benzoic acid into various active pharmaceutical ingredients (APIs), showcasing its utility in gastroenterology .

Biochemical Research

Enzyme Inhibition Studies

Research has indicated that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. Studies have shown its potential in inhibiting acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in neurological studies . This inhibition can be leveraged for developing treatments for neurodegenerative diseases.

Cellular Mechanisms Investigation

The compound has been used in studies investigating cellular mechanisms, particularly regarding membrane trafficking and ion channel activity. For example, it has been linked to enhancing the activity of the cystic fibrosis transmembrane conductance regulator (CFTR), which is vital for chloride ion transport across epithelial cells .

Data Summary Table

| Application Area | Specific Use | Notes |

|---|---|---|

| Medicinal Chemistry | Antifibrinolytic agent | Used in surgeries and trauma management |

| Drug Development | Precursor for drug conjugates | Enhances targeted delivery of therapeutics |

| Biochemical Research | Enzyme inhibition studies | Potential AChE inhibitor; relevant for neurodegeneration |

| Cellular Mechanisms | Enhances CFTR activity | Important for cystic fibrosis treatment |

Case Studies

- Antifibrinolytic Properties : A clinical trial demonstrated that patients receiving this compound showed reduced bleeding during surgical procedures compared to a control group, highlighting its effectiveness as an antifibrinolytic agent.

- Synthesis of Antimicrobial Derivatives : Research involving the modification of this compound led to the development of new derivatives that exhibited significant antibacterial activity against resistant strains of bacteria, showcasing its versatility in drug design.

- Neuroprotective Effects : In vitro studies indicated that derivatives of this compound could inhibit AChE effectively, suggesting potential applications in treating Alzheimer's disease by enhancing cholinergic signaling.

Mechanism of Action

The exact mechanism remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Biological Activity

4-(4-(Aminomethyl)phenylsulfonamido)benzoic acid hydrochloride, often referred to as a derivative of para-aminobenzoic acid (PABA), has garnered attention in pharmacological research due to its diverse biological activities. This compound is primarily investigated for its potential applications in medicine, particularly in areas such as hemostasis and cancer treatment.

The molecular formula of this compound is C13H14ClN3O3S. It features a sulfonamide functional group, which is significant for its biological activity. The compound's structure allows it to interact with various biological targets, including enzymes and receptors.

| Property | Value |

|---|---|

| Molecular Formula | C13H14ClN3O3S |

| Molecular Weight | 317.79 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in water |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor interactions. The sulfonamide group enhances its binding affinity to target proteins, leading to various pharmacological effects.

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer's disease .

- Anti-Cancer Activity : Research indicates that derivatives of PABA exhibit significant anti-cancer properties. For instance, some studies report that similar compounds can inhibit the proliferation of cancer cell lines like MCF-7 and A549, with IC50 values indicating their potency .

Case Studies and Research Findings

- Antifibrinolytic Activity : A study demonstrated that this compound exhibits antifibrinolytic properties, making it beneficial in managing bleeding disorders. The compound was tested against thrombin time (TT), prothrombin time (PT), and activated partial thromboplastin time (aPTT), showing promising results in enhancing clotting parameters .

- Neuroprotective Effects : Another investigation highlighted the neuroprotective potential of this compound through its action on cholinergic pathways. The inhibition of AChE resulted in improved cognitive functions in animal models, suggesting its application in treating neurodegenerative diseases .

- Anticancer Studies : In vitro studies have shown that derivatives related to this compound can significantly inhibit cancer cell growth. For example, one derivative exhibited an IC50 value of 5.85 µM against certain cancer cell lines, indicating strong anticancer activity compared to standard treatments like 5-Fluorouracil .

Comparison with Similar Compounds

Functional Group and Structural Analysis

The table below compares the target compound with analogous derivatives:

Key Observations :

Hydrochloride salts (e.g., Methyl-4-(aminomethyl)benzoate HCl) improve aqueous solubility compared to free bases, critical for drug formulation .

Physical Properties: High melting points (>300°C for 4-(Aminomethyl)benzoic acid) suggest strong intermolecular interactions, whereas ester derivatives (e.g., Methyl-4-(aminomethyl)benzoate HCl) melt at lower temperatures (238°C) due to reduced polarity .

Reactivity and Stability: Sulfonamides are generally stable under physiological conditions, unlike esters, which may hydrolyze in acidic/basic environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.